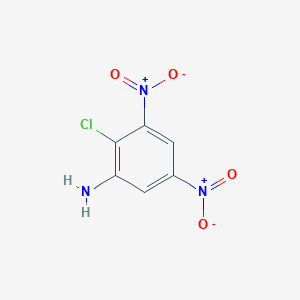

2-Chloro-3,5-dinitroaniline

Description

Propriétés

Numéro CAS |

88140-44-7 |

|---|---|

Formule moléculaire |

C6H4ClN3O4 |

Poids moléculaire |

217.57 g/mol |

Nom IUPAC |

2-chloro-3,5-dinitroaniline |

InChI |

InChI=1S/C6H4ClN3O4/c7-6-4(8)1-3(9(11)12)2-5(6)10(13)14/h1-2H,8H2 |

Clé InChI |

LVRPKHXXTBQCBZ-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(C(=C1N)Cl)[N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Chlorination of 3,5-Dinitroaniline

A known method involves chlorination of 3,5-dinitroaniline using chlorine generated in situ by the reaction of hydrogen peroxide with concentrated hydrochloric acid in an acetic acid medium. This approach was described in a Russian patent (RU2315749C1) and related literature.

Procedure Summary:

| Step | Reagents and Conditions | Observations and Yields |

|---|---|---|

| 1 | Dissolve 5.494 g of 3,5-dinitroaniline in 130 mL acetic acid + 85 mL concentrated HCl at 10–16 °C | Formation of solution ready for chlorination |

| 2 | Add 43 mL of 30% hydrogen peroxide dropwise, causing chlorine generation | Temperature rises spontaneously to ~32 °C |

| 3 | After exothermic reaction completes, filter the product | 7.539 g (87.7% yield) of 2,4,6-trichloro-3,5-dinitroaniline obtained |

| 4 | Crystallize from toluene and heptane | Product melting point 229.5–231.5 °C |

Note: Although this method targets 2,4,6-trichloro-3,5-dinitroaniline, similar chlorination conditions can be adapted to selectively prepare 2-chloro derivatives by controlling reagent stoichiometry and reaction time.

Synthesis from 2,4-Dinitroaniline via Chlorination and Oxidation

Another detailed synthesis route is the preparation of 2-chloro-4,6-dinitroaniline, which is closely related to this compound in terms of chemical structure and synthetic approach. This method involves multi-stage chlorination and oxidation steps, providing insight into the preparation of chloro-dinitroanilines.

Stepwise Reaction Conditions and Yields:

| Stage | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | 350 g 2,4-dinitroaniline + 700 g 31% HCl + 500 g water, stirred at 35 ± 5 °C for 2 h | Protonation and preparation for chlorination |

| 2 | Chlorine gas (83 g) added gradually at 45 ± 5 °C over 4–5 h, then stirred 2 h | Chlorination at aromatic ring positions |

| 3 | Temperature raised to 60 ± 5 °C; 96 g 27.5% hydrogen peroxide added dropwise over 4 h; hold for 2 h at 65 ± 5 °C | Oxidation and further functional group modification |

| 4 | Filtration and drying | 409 g product with 98.3% purity by HPLC; 98.4% yield |

This method emphasizes careful temperature control and reagent addition rates to maximize yield and purity. The mother liquor containing residual hydrogen peroxide is recycled, highlighting process efficiency.

Comparative Summary of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-3,5-dinitroaniline undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents like ethanol or methanol.

Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

Reduction: Formation of 2-chloro-3,5-diaminoaniline.

Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-Chloro-3,5-dinitroaniline has several applications in scientific research and industry:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including dyes and pigments.

Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.

Medicine: Research is ongoing to explore its potential use in the development of pharmaceutical compounds.

Industry: It is widely used in the production of herbicides, particularly those targeting tubulin proteins in plants.

Mécanisme D'action

The primary mechanism of action of 2-Chloro-3,5-dinitroaniline involves the inhibition of tubulin polymerization. This compound binds to tubulin proteins, preventing the formation of microtubules, which are essential for cell division. As a result, it disrupts the mitotic process, leading to cell cycle arrest and eventual cell death. This mechanism is particularly effective in herbicidal applications, where it targets the growth of unwanted plants.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 2-Chloro-3,5-dinitroaniline and its analogs:

Key Comparative Insights

Substituent Effects on Reactivity Electron-Withdrawing Groups (NO₂, Cl): In this compound, these groups deactivate the aromatic ring, directing electrophilic substitution to specific positions and stabilizing intermediates in explosive synthesis . Electron-Donating Groups (OCH₃, CH₃): Compounds like 2-Chloro-3,5-dimethoxyaniline exhibit increased solubility and reduced thermal stability, favoring pharmaceutical applications over energetic materials .

Thermal and Explosive Performance

- This compound outperforms analogs like 2-methyl-3,5-dinitroaniline in thermal stability due to stronger electron-withdrawing effects. Its derivative BT-DAONAB surpasses TATB (a benchmark explosive) in both detonation velocity and thermal resistance .

Industrial Relevance

- While 3,5-dinitroaniline derivatives are widely used in dyes and agrochemicals (market size: $108 billion in 2025) , this compound's niche lies in high-value explosives and specialty chemicals.

Synthetic Pathways

- This compound is synthesized via nitration and chlorination of aniline precursors, whereas 2-Chloro-4,6-dinitroaniline involves alternative nitration routes, leading to distinct regioisomers .

Research and Market Trends

- Sustainability : Companies like Merck KGaA and Lanxess AG focus on AI-driven synthesis and blockchain-enabled supply chains to produce high-purity nitroanilines with reduced environmental impact .

- Emerging Applications : Bio-based dye formulations using 3,5-dinitroaniline derivatives are gaining traction in sustainable textiles, though this compound remains critical in defense sectors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.